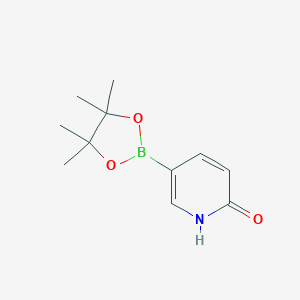
Dibenzhydryl disulfide
Vue d'ensemble
Description
Dibenzhydryl disulfide is a chemical compound with the formula C26H22S2 . It is a complex molecule that contains a total of 50 atoms, including 22 Hydrogen atoms, 26 Carbon atoms, and 2 Sulfur atoms . The molecule is characterized by a total of 53 bonds, including 31 non-Hydrogen bonds, 24 multiple bonds, 7 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 1 disulfide .
Synthesis Analysis
The synthesis of compounds bearing multiple disulfide bonds, such as Dibenzhydryl disulfide, remains a significant challenge in the field of chemistry . A general synthetic strategy for the ultrafast, high-yielding formation of two and three disulfide bonds in peptides and proteins has been developed. This approach is based on the combination of a small molecule, ultraviolet-light, and palladium for chemo- and regio-selective activation of cysteine, which enables the one-pot formation of multiple disulfide bonds in various peptides and proteins .
Molecular Structure Analysis
The molecular structure of Dibenzhydryl disulfide is complex and involves multiple bonds. The molecule contains a total of 53 bonds, including 31 non-Hydrogen bonds, 24 multiple bonds, 7 rotatable bonds, 24 aromatic bonds, 4 six-membered rings, and 1 disulfide . The dynamic chemistry of disulfide bonds, such as those found in Dibenzhydryl disulfide, is being investigated using unrestricted Kohn−Sham theory .
Chemical Reactions Analysis
The reactivity of the sulfur-sulfur bond in Dibenzhydryl disulfide is influenced by external forces . The mechanochemistry of the disulfide bridge, which is the influence of an externally applied force on the reactivity of the sulfur-sulfur bond, is being investigated .
Applications De Recherche Scientifique
Polymerization Catalysts
Dibenzhydryl disulfide has been explored as a ligand in late-transition-metal catalyzed olefin polymerization. Specifically, ortho-functionalized dibenzhydryl substituents have been investigated in α-diimine Pd catalysts. These catalysts exhibit improved performance when more ortho-substituents are introduced. They demonstrate good thermal stability at high temperatures and produce branched polyethylenes. Notably, catalysts bearing hydroxyl groups with intramolecular H-bonding show slightly higher incorporation ratios of methyl acrylate (MA) units compared to those with methoxyl groups .
Safety and Hazards
Orientations Futures
The dynamic chemistry of disulfide bonds, such as those found in Dibenzhydryl disulfide, is being explored as a versatile structural unit for the design of smart materials . This research area holds potential for the development of new tools and techniques to study this regulation and innovative ways of targeting it .
Mécanisme D'action
Target of Action
Dibenzhydryl disulfide is a complex compound that has been studied for its role in ethylene polymerization . The primary targets of dibenzhydryl disulfide are pyridine-imine nickel complexes, which are of great interest for olefin polymerization to produce low molecular weight and branched polyethylenes .
Mode of Action
The mode of action of dibenzhydryl disulfide involves its interaction with these nickel complexes. Upon activation with aluminum reagents such as Et2AlCl, MAO, or MMAO, these nickel complexes display very high activities for ethylene polymerization .
Biochemical Pathways
The biochemical pathways affected by dibenzhydryl disulfide primarily involve the polymerization of ethylene. The compound acts on the nickel complexes, which then catalyze the polymerization process . The downstream effects include the production of branched polyethylenes with low molecular weights .
Pharmacokinetics
The compound’s role in ethylene polymerization suggests that its bioavailability and adme properties would be crucial for its effectiveness .
Result of Action
The result of dibenzhydryl disulfide’s action is the production of branched polyethylenes with low molecular weights . These polyethylenes have internal double bonds as the predominant unsaturated groups .
Propriétés
IUPAC Name |
[(benzhydryldisulfanyl)-phenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLSMYRLYRCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505951 | |
| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzhydryl disulfide | |
CAS RN |
1726-02-9 | |
| Record name | Dibenzhydryl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZHYDRYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Dibenzhydryl Disulfide formed from Thiobenzophenone?
A1: Dibenzhydryl Disulfide is formed through the reaction of Thiobenzophenone with sodium ethoxide (NaOEt) in ethanol. [] This reaction proceeds through a charge-transfer mechanism, as evidenced by product analysis and deuterium tracer experiments. []
Q2: Does the reaction outcome differ when using organolithium reagents instead of sodium ethoxide with Thiobenzophenone?
A2: Yes, the reaction of Thiobenzophenone with organolithium reagents like butyllithium and phenyllithium yields benzhydryl butyl sulfide and benzhydryl phenyl sulfide, respectively, instead of Dibenzhydryl Disulfide. [] This difference highlights the influence of the nucleophile on the reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)



